molecular formula C4H3N2NaO3 B12977950 Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12977950
M. Wt: 150.07 g/mol
InChI Key: BPJCRCQHDKKZBR-UHFFFAOYSA-M
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Description

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C4H3N2NaO3

Molecular Weight

150.07 g/mol

IUPAC Name

sodium;5-methyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1

InChI Key

BPJCRCQHDKKZBR-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(O1)C(=O)[O-].[Na+]

Origin of Product

United States

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